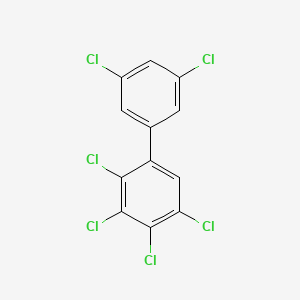

2,3,3',4,5,5'-Hexachlorobiphenyl

描述

2,3,3’,4,5,5’-Hexachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. Polychlorinated biphenyls have been widely used in various industrial applications due to their chemical stability and insulating properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in large reactors. This process allowed for the production of various PCB congeners with different degrees of chlorination .

化学反应分析

Types of Reactions: 2,3,3’,4,5,5’-Hexachlorobiphenyl can undergo several types of chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated biphenyls.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products: The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and substituted biphenyls with various functional groups .

科学研究应用

Environmental Monitoring

2,3,3',4,5,5'-Hexachlorobiphenyl is frequently analyzed in environmental samples due to its persistence and bioaccumulation in ecosystems. It is commonly detected in:

- Soil and Sediments : Studies have shown that PCBs can accumulate in soil and sediments near industrial sites.

- Aquatic Systems : Monitoring programs assess PCB levels in fish and other aquatic organisms to evaluate food chain contamination.

| Sample Type | Detection Method | Reference |

|---|---|---|

| Soil | Gas Chromatography-Mass Spectrometry (GC-MS) | |

| Fish Tissue | High-Performance Liquid Chromatography (HPLC) | |

| Sediment | Solid-Phase Microextraction (SPME) |

Toxicological Studies

Research on PCB 156 has focused on its toxic effects on human health and wildlife. Key findings include:

- Carcinogenic Potential : PCB 156 is classified as a probable human carcinogen based on animal studies showing tumor promotion effects.

- Endocrine Disruption : Studies indicate that exposure can disrupt endocrine function by affecting hormone levels and receptor activity.

Case Study: Liver Toxicity in Rodents

A study involving rats exposed to varying concentrations of PCB 156 revealed significant alterations in liver function markers and increased liver weight without immediate toxic effects. This suggests potential long-term impacts on liver health .

Biochemical Pathways

Research has investigated how PCB 156 interacts with cellular mechanisms:

- Gene Expression Modulation : Transcriptome analyses have shown that exposure alters the expression of genes involved in lipid metabolism and oxidative stress responses .

- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed in cells exposed to PCB 156, indicating oxidative stress as a potential mechanism for its toxic effects .

Analytical Methods

Various analytical techniques are employed to detect and quantify PCB 156 in environmental samples:

- Gas Chromatography (GC) : Widely used for separating volatile compounds.

- Mass Spectrometry (MS) : Provides molecular identification and quantification.

- Liquid Chromatography (LC) : Useful for non-volatile compounds and complex matrices.

作用机制

The mechanism by which 2,3,3’,4,5,5’-Hexachlorobiphenyl exerts its effects involves several molecular targets and pathways:

Disruption of Cellular Calcium Homeostasis: The compound can interfere with calcium channels, leading to altered cellular calcium levels.

Activation of Protein Kinase C: This enzyme plays a crucial role in various cellular processes, and its activation by PCBs can lead to changes in cell signaling and function.

相似化合物的比较

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with a different chlorine substitution pattern.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its use in environmental studies and toxicology research.

Uniqueness: 2,3,3’,4,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological effects. This compound’s distinct structure makes it a valuable model for studying the behavior and impact of PCBs in various contexts .

生物活性

2,3,3',4,5,5'-Hexachlorobiphenyl (PCB # 153) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals with significant environmental persistence and potential health risks. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₁₂H₄Cl₆

- Molecular Weight : 360.83 g/mol

- CAS Number : 35065-27-1

PCBs, including this compound, exert their biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates many of the toxicological effects associated with PCBs, including endocrine disruption and carcinogenicity.

- Endocrine Disruption : Research indicates that PCBs can mimic or interfere with hormonal activity. For instance, PCB # 153 has been shown to exhibit estrogenic activity in MCF-7 breast cancer cells at low concentrations (1-10 nM), promoting cell proliferation in the presence of estrogen but inhibiting it at higher concentrations (1-10 µM) .

- Carcinogenic Potential : PCBs are classified as probable human carcinogens. Studies have demonstrated that exposure to PCB # 153 can lead to tumor promotion by disrupting cellular communication and inducing oxidative stress through increased reactive oxygen species (ROS) production .

- Developmental Effects : In zebrafish embryos exposed to PCB # 153, significant gene expression changes were observed related to circadian rhythms and metabolic pathways. Notably, spinal deformities emerged at higher concentrations (10 µM) during development .

Toxicity in Animal Models

Research involving animal models has revealed several toxicological effects associated with PCB # 153:

- Liver Effects : Increased liver weight and activation of liver enzymes such as ethoxyresorufin O-deethylase were noted in rats exposed to PCB # 153 .

- Porphyrin Accumulation : Exposure has been linked to porphyrin accumulation in the liver, potentially leading to hepatic porphyria .

- Mortality Rates : A study on pigeons indicated high mortality rates following exposure to Aroclor 1260 (a PCB mixture), suggesting significant acute toxicity .

Summary of Biological Activity

| Biological Activity | Observed Effects |

|---|---|

| Endocrine Disruption | Estrogenic activity at low doses; anti-estrogenic at high doses |

| Carcinogenicity | Tumor promotion via oxidative stress and cellular communication disruption |

| Developmental Toxicity | Spinal deformities and altered gene expression in zebrafish embryos |

| Hepatic Toxicity | Increased liver weight and enzyme activation |

Case Studies

- Zebrafish Model Study : A recent study exposed zebrafish embryos to varying concentrations of PCB # 153. The results indicated no overt developmental defects initially; however, significant morphological changes emerged later in development at higher concentrations .

- Rat Exposure Studies : Rats exposed to PCB # 153 exhibited increased liver weights and enzyme activity without immediate toxic effects. This suggests a potential for long-term health impacts even when acute toxicity is not observed .

- Human Health Implications : While direct evidence in humans is limited, epidemiological studies suggest correlations between PCB exposure and various health issues, including cancer and metabolic disorders .

属性

IUPAC Name |

1,2,3,4-tetrachloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKLGRAIIIGOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074146 | |

| Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-35-3 | |

| Record name | PCB 159 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X9K0ZLO55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。